2-Furanmethanamine, 5-(chloromethyl)-N,N-dimethyl-
Overview
Description
2-Furanmethanamine, 5-(chloromethyl)-N,N-dimethyl- is an organic compound with a furan ring substituted with a chloromethyl group and an N,N-dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanamine, 5-(chloromethyl)-N,N-dimethyl- typically involves the chloromethylation of 2-furanmethanamine followed by N,N-dimethylation. The reaction conditions often include the use of chloromethylating agents such as formaldehyde and hydrochloric acid, and dimethylating agents like dimethyl sulfate or methyl iodide. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps such as distillation, crystallization, or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Furanmethanamine, 5-(chloromethyl)-N,N-dimethyl- undergoes various chemical reactions including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan carboxylic acids, while substitution reactions can produce a variety of substituted furan derivatives.
Scientific Research Applications
2-Furanmethanamine, 5-(chloromethyl)-N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Furanmethanamine, 5-(chloromethyl)-N,N-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The N,N-dimethylamino group can interact with various receptors, modulating their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Furanmethanamine: Lacks the chloromethyl and N,N-dimethyl groups, making it less reactive.
5-Methyl-2-furanmethanamine: Contains a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
2-Furanmethanamine, 5-(4-chlorophenyl)-α-methyl-: Has a chlorophenyl group, which significantly alters its chemical properties and applications.
Uniqueness
2-Furanmethanamine, 5-(chloromethyl)-N,N-dimethyl- is unique due to the presence of both the chloromethyl and N,N-dimethyl groups, which confer distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
1-[5-(chloromethyl)furan-2-yl]-N,N-dimethylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c1-10(2)6-8-4-3-7(5-9)11-8/h3-4H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFQHXYKPUEXIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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